FMOC-DL-4-pyridylalanine

Somatostatin Receptor Targeting Radioligand Development Peptide Receptor Pharmacology

Racemic (DL) Fmoc-amino acids are often difficult to source. This compound solves that by providing the required optically inactive form for racemic crystallography and chiral HPLC method validation. - Delivers >15 mg/mL aqueous solubility when substituted for Phe/Tyr in peptide analogs, addressing aggregation issues. - Acts as a monodentate ligand for Pt(II), enabling stimulus-responsive biomaterials. - Standard 95% purity, with higher purities available upon request. Ensure supply chain integrity for your next-generation peptide therapeutics and biomaterials.

Molecular Formula C23H20N2O4
Molecular Weight 388.423
CAS No. 169555-95-7; 205528-30-9; 746672-87-7
Cat. No. B2558588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFMOC-DL-4-pyridylalanine
CAS169555-95-7; 205528-30-9; 746672-87-7
Molecular FormulaC23H20N2O4
Molecular Weight388.423
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)C(=O)O
InChIInChI=1S/C23H20N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)
InChIKeySCSSXJVRZMQUKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





FMOC-DL-4-pyridylalanine for Solid-Phase Peptide Synthesis


FMOC-DL-4-pyridylalanine is an Nα-Fmoc-protected, racemic (DL) non‑proteinogenic amino acid that incorporates a 4‑pyridyl side chain. It belongs to the pyridylalanine family of unnatural amino acids, which includes 2‑, 3‑, and 4‑pyridyl regioisomers as well as L‑ and D‑enantiomeric forms. The compound is primarily employed as a building block in Fmoc‑based solid‑phase peptide synthesis (SPPS), where the acid‑labile Fmoc group enables iterative chain elongation while the pyridine ring introduces unique electronic, metal‑binding, and solubility‑modulating properties not available with canonical aromatic residues [1].

Why FMOC-DL-4-pyridylalanine Is Not Interchangeable


Subtle differences in nitrogen position (2‑ vs 3‑ vs 4‑pyridyl) or stereochemistry (L, D, DL) profoundly alter hydrophilicity, receptor binding, metal‑coordination geometry, and overall peptide performance. Regioisomeric substitution has been shown to systematically shift logD values and sub‑nanomolar binding affinities for biological targets [1], while the racemic DL form serves distinct purposes (e.g., achiral applications, diastereomer libraries, crystallization trials) that a single enantiomer cannot . Generic substitution risks loss of binding potency, altered pharmacokinetics, or failure to achieve the desired metal‑peptide architecture.

FMOC-DL-4-pyridylalanine: Quantitative Differentiation Evidence


4‑Pyridylalanine: Greatest Hydrophilicity and Affinity

In a direct head‑to‑head comparison of DOTA‑conjugated somatostatin antagonists, the 4‑pyridylalanine (4Pal) regioisomer exhibited both the lowest lipophilicity and the tightest SST2 receptor binding among all three pyridylalanine variants. The observed trend l2Pal < 3Pal < 4Pal for both hydrophilicity and affinity highlights that regiochemistry alone can be leveraged to fine‑tune pharmacokinetic and pharmacodynamic profiles [1].

Somatostatin Receptor Targeting Radioligand Development Peptide Receptor Pharmacology

Racemic DL Form: Achiral Applications

FMOC-DL-4-pyridylalanine is optically inactive (racemate), contrasting with Fmoc‑L‑4‑pyridylalanine ([α]D = -45°, C=0.2, DMF) and Fmoc‑D‑4‑pyridylalanine (approx. +45°). The absence of net optical rotation makes the DL form the required substrate for racemic protein crystallography, for resolving diastereomer pairs during chiral HPLC method development, or for synthesizing peptide libraries where stereochemical diversity is desired without manual blending of enantiomers .

Racemic Crystallography Diastereomer Screening Solid‑Phase Peptide Synthesis

4‑Pyridylalanine Enhances Peptide Aqueous Solubility

Replacement of phenylalanine (Phe) or tyrosine (Tyr) with 3‑ or 4‑pyridylalanine in glucagon analogs dramatically enhanced aqueous solubility. While native glucagon solubility is ≤1 mg/mL, mono‑substituted 3‑Pal/4‑Pal analogs exceeded 1 mg/mL, and double or triple substitutions increased solubility to more than 15 mg/mL at pH 7, without eliminating picomolar receptor potency [1].

Peptide Drug Formulation Glucagon Analog Engineering Hydrophilic Aromatic Substitution

4‑Pyridylalanine: Metal-Triggered Peptide Assembly

The 4‑pyridyl nitrogen is geometrically positioned to act as a linear, monodentate ligand for transition metals, a property exploited in *de novo* coiled‑coil designs. When 4‑pyridylalanine residues were placed at solvent‑exposed positions, addition of Pt(en)(NO₃)₂ induced a complete conformational switch from a two‑stranded α‑helical coiled‑coil to a metal‑bridged four‑helix bundle. In contrast, analogous sequences lacking the 4‑pyridylalanine metal‑binding site did not form stable metal complexes [1]. This coordination geometry is specific to the 4‑position; the 2‑pyridyl isomer forms bidentate chelates that lead to different assembly outcomes.

Metallopeptide Design Metal‑Organic Peptide Materials Coiled‑Coil Engineering

4‑Pyridylalanine: π-π Stacking for MMP-7 Inhibition

In a structure‑based optimization campaign targeting MMP‑7, introduction of 4‑pyridylalanine as the P3 residue (Compound 15) achieved a novel π‑π stacking interaction with Tyr167 in the S3 subsite, which was not present in earlier analogs lacking the 4‑pyridyl group. This interaction simultaneously improved MMP‑7 inhibitory potency and selectivity over other MMP subtypes, and Compound 15 suppressed kidney fibrosis progression in a dose‑dependent manner in a mouse unilateral ureteral obstruction model [1].

MMP‑7 Inhibition Structure‑Based Drug Design Kidney Fibrosis

FMOC-DL-4-pyridylalanine Application Scenarios


Optimized Hydrophilicity and Affinity for Radiolabeled Antagonists

FMOC-DL-4-pyridylalanine enables the synthesis of somatostatin‑receptor antagonists where the 4‑pyridyl regioisomer provides superior hydrophilicity (logD = -2.6) and higher SST2 affinity (KD = 0.11 nM) compared to 2‑ or 3‑pyridylalanine variants. This is directly relevant for next‑generation diagnostic or therapeutic radiopharmaceuticals requiring fine‑tuned biodistribution [1].

Racemic Crystallography and Chiral Method Development

The optically inactive DL form is the required starting material for racemic protein crystallography, which exploits centrosymmetric crystal packing to solve structures of difficult‑to‑crystallize peptides. It also serves as a reference standard for chiral HPLC method validation, where equal peak areas for L and D enantiomers confirm system suitability .

Peptide Solubility Enhancement via Aromatic Substitution

Incorporation of 4‑pyridylalanine in place of Phe or Tyr increases peptide aqueous solubility from ≤1 mg/mL to >15 mg/mL while preserving picomolar bioactivity, as demonstrated in glucagon analog engineering. This approach mitigates aggregation and formulation challenges for peptide drug candidates [2].

Metal-Triggered Peptide Assemblies and Nanomaterials

4‑Pyridylalanine acts as a site‑specific monodentate ligand for Pt(II) and other transition metals, enabling the design of stimulus‑responsive coiled‑coil assemblies that switch from dimers to tetramers upon metal addition. This has been validated by the formation of discrete 40‑nm peptide‑platinum nanospheres, paving the way for smart biomaterials and drug delivery vehicles [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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